molecular formula C21H34N2O10S2 B560222 (2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate CAS No. 1217474-40-2

(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate

Cat. No.: B560222
CAS No.: 1217474-40-2
M. Wt: 538.627
InChI Key: WMRMIRRDPBKNMY-ZEECNFPPSA-N
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Mechanism of Action

NAS-181, also known as “(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate”, is a potent and selective antagonist for the rat 5-hydroxytryptamine1B (r5-HT1B) receptor .

Target of Action

NAS-181 primarily targets the 5-hydroxytryptamine1B (5-HT1B) receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and inhibits adenylyl cyclase .

Mode of Action

NAS-181 acts as an antagonist at the 5-HT1B receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, NAS-181 inhibits the function of the 5-HT1B receptors, thereby increasing the levels of serotonin (5-HT) in the brain .

Biochemical Pathways

The primary biochemical pathway affected by NAS-181 is the serotonergic pathway . By acting as an antagonist at the 5-HT1B receptors, NAS-181 prevents the normal inhibitory feedback mechanism that regulates serotonin release. This results in an increase in serotonin levels in the brain .

Result of Action

The primary molecular effect of NAS-181 is the increase in serotonin levels in the brain . This can have various downstream effects depending on the specific neural circuits involved. For example, increased serotonin levels can lead to changes in mood, appetite, and sleep, among other physiological processes.

Biochemical Analysis

Biochemical Properties

NAS-181 interacts with the 5-HT1B receptor, a subtype of the serotonin receptor . It has a high affinity for the rat 5-HT1B receptor, with a Ki value of 47 nM . It is selective for 5-HT1B over other serotonin receptor subtypes such as 5-HT1A, 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7 . The interaction between NAS-181 and the 5-HT1B receptor is antagonistic, meaning that NAS-181 blocks the action of serotonin at this receptor .

Cellular Effects

NAS-181 has been shown to influence cellular function by modulating the levels of serotonin, a neurotransmitter, in the brain . It potentiates potassium-stimulated 5-HT release in isolated and preloaded rat occipital cortical slices . It also increases extracellular levels of acetylcholine (ACh), but not glutamate or GABA, in the frontal cortex and ventral hippocampus of non-anesthetized rats when administered at doses of 1, 5, or 10 mg/kg .

Molecular Mechanism

The molecular mechanism of NAS-181 involves its binding to the 5-HT1B receptor, thereby blocking the action of serotonin . This leads to an increase in the release of serotonin and acetylcholine in certain areas of the brain . NAS-181 does not appear to directly inhibit or activate enzymes or cause changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of NAS-181 have been studied over time in laboratory settings . It has been shown to increase serotonin metabolism and synthesis in a dose-dependent manner within 1 hour of administration, with the effects still significant 8 hours after administration but not 24 hours later .

Dosage Effects in Animal Models

In animal models, the effects of NAS-181 vary with different dosages . At doses of 1, 5, or 10 mg/kg, NAS-181 increases acetylcholine release in the frontal cortex and ventral hippocampus of rats . Specific threshold effects or toxic effects at high doses have not been reported in the literature.

Metabolic Pathways

Given its role as a 5-HT1B receptor antagonist, it likely influences the serotonin pathway .

Transport and Distribution

The transport and distribution of NAS-181 within cells and tissues have not been extensively studied. Given its effects on neurotransmitter levels in specific areas of the brain, it is likely that it is transported to these areas and distributed within neuronal cells .

Subcellular Localization

As a 5-HT1B receptor antagonist, it likely localizes to the cell membrane where these receptors are typically found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NAS-181 involves several steps. One of the key steps is the reaction of a morpholine derivative with trityl chloride and triethylamine in dichloromethane to yield N-tritylmorpholine. This intermediate is then tosylated with tosyl chloride and pyridine to afford the desired intermediate morpholine .

Industrial Production Methods

Industrial production methods for NAS-181 are not widely documented. the synthesis generally follows the laboratory procedures with scale-up modifications to ensure higher yields and purity. The reaction conditions are optimized for industrial-scale production, including the use of larger reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

NAS-181 undergoes several types of chemical reactions, including:

    Oxidation: NAS-181 can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: NAS-181 can participate in substitution reactions, particularly nucleophilic substitution, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted morpholine derivatives.

Comparison with Similar Compounds

NAS-181 is unique in its high selectivity for the rat 5-hydroxytryptamine 1B receptor. Similar compounds include:

Compared to these compounds, NAS-181 has a higher selectivity for the 5-hydroxytryptamine 1B receptor, making it a valuable tool for studying this specific receptor subtype .

Properties

IUPAC Name

methanesulfonic acid;(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4)/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRMIRRDPBKNMY-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O.CS(=O)(=O)O.C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40662762
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205242-62-2
Record name Methanesulfonic acid--(2R)-2-[({3-[(morpholin-4-yl)methyl]-2H-1-benzopyran-8-yl}oxy)methyl]morpholine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40662762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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